Methyl 2-bromo-3,5-dinitrobenzoate
Overview
Description
“Methyl 2-bromo-3,5-dinitrobenzoate” is a chemical compound with the CAS Number: 36749-41-4 . It has a molecular weight of 305.04 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H5BrN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3
. This code provides a standardized way to represent the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a boiling point of 106-108°C .Scientific Research Applications
Antifungal Activity
Methyl 2-bromo-3,5-dinitrobenzoate, along with its related compounds, has shown significant antifungal activity. It has been effective in spore germination tests against various fungi and acts as a protectant fungicide against several plant diseases. Methyl and ethyl 4-bromo-3,5-dinitrobenzoates, in particular, have demonstrated better control of wheat rust compared to other fungicides, and methyl 4-iodo-3,5-dinitrobenzoate has been as effective as captan against certain leaf spots on wheat (Lehtonen, Summers, & Carter, 1972).
Molecular Synthesis and Structural Studies
This compound is involved in various molecular syntheses. For example, it is used in the synthesis of other compounds, such as methyl 5-hydroxy-2-methyl-3-oxo-1-cyclopentene carboxylate, through a series of reactions including acetoxylation and methanolysis (Finch & Schlittler, 1968). Additionally, its molecular structure has been studied, revealing that molecules of methyl 3,5-dinitrobenzoate are linked into chains by hydrogen bonds, aiding in understanding its chemical properties (Vasconcelos et al., 2006).
Applications in Biochemistry and Chemotaxis
In the field of biochemistry, methyl 3,5-dinitrobenzoate has been used to identify amino acid residues modified in the methylation of Bacillus subtilis chemotaxis proteins. This study revealed that the amino acid glutamic acid undergoes methylation, forming glutamate 5-methyl ester, a significant finding in understanding bacterial chemotaxis (Ahlgren & Ordal, 1983).
Pharmaceutical Applications
In the pharmaceutical industry, derivatives of 3,5-dinitrobenzoic acid, closely related to this compound, have shown potential as preservatives. For instance, 3,5 Dinitrobenzyl anilide, a derivative, has demonstrated better preservative efficacy than standard preservatives in certain pharmaceutical products (Kumar, 2012).
Mechanism of Action
Target of Action
Methyl 2-bromo-3,5-dinitrobenzoate (MBDNB) primarily targets Candida albicans , a type of yeast that can cause fungal infections . This compound has demonstrated significant antifungal activity against this organism .
Mode of Action
albicans, leading to its antifungal effect . The compound likely disrupts essential cellular processes, thereby inhibiting the growth of the yeast .
Biochemical Pathways
Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death .
Result of Action
The result of MBDNB’s action is the inhibition of the growth of C. albicans. This is achieved through the compound’s interference with essential cellular processes and its potential disruption of ergosterol synthesis .
Properties
IUPAC Name |
methyl 2-bromo-3,5-dinitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJXJYYYTKHXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303645 | |
Record name | methyl 2-bromo-3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36749-41-4 | |
Record name | NSC159525 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-bromo-3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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